![molecular formula C9H14N4O2 B183845 2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine CAS No. 90649-23-3](/img/structure/B183845.png)
2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine, commonly known as DMAP, is a heterocyclic organic compound that is used as a catalyst in various chemical reactions. DMAP is a highly versatile compound that finds its application in several scientific research fields, including organic chemistry, biochemistry, and medicinal chemistry.
作用機序
The mechanism of action of DMAP as a catalyst involves the formation of a complex between the catalyst and the substrate. The complex formation activates the substrate, making it more reactive towards the reagent. DMAP acts as a nucleophile, attacking the carbonyl group of the substrate, thereby facilitating the reaction. The mechanism of action of DMAP as a reagent involves the formation of a Schiff base with the amino group of the substrate, which can be detected using various analytical techniques.
生化学的および生理学的効果
DMAP is a relatively safe compound that does not exhibit any significant biochemical or physiological effects. However, DMAP can cause skin and eye irritation upon contact and should be handled with care. DMAP is also a potent irritant of the respiratory tract and should be used in a well-ventilated area.
実験室実験の利点と制限
DMAP has several advantages as a catalyst, including high reactivity, good selectivity, and low toxicity. DMAP is also relatively inexpensive and readily available. However, DMAP has some limitations, including its sensitivity to air and moisture, which can affect its catalytic activity. DMAP is also not suitable for reactions that require high temperatures or strong acids or bases.
将来の方向性
DMAP has several potential applications in various scientific research fields. Future research can focus on developing new synthetic methods that utilize DMAP as a catalyst. DMAP can also be used as a building block in the synthesis of new drugs with improved efficacy and safety profiles. Additionally, DMAP can be used as a reagent in the development of new analytical techniques for the detection of amino acids and peptides.
科学的研究の応用
DMAP finds its application in various scientific research fields, including organic chemistry, biochemistry, and medicinal chemistry. DMAP is primarily used as a catalyst in organic synthesis reactions, including esterification, amidation, and acylation reactions. DMAP is also used as a catalyst in the synthesis of biologically active compounds, such as antibiotics, antivirals, and anticancer agents. In biochemistry, DMAP is used as a reagent to detect the presence of amino acids and peptides. In medicinal chemistry, DMAP is used as a building block in the synthesis of drugs.
特性
CAS番号 |
90649-23-3 |
|---|---|
製品名 |
2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine |
分子式 |
C9H14N4O2 |
分子量 |
210.23 g/mol |
IUPAC名 |
N',N'-dimethyl-N-(3-nitropyridin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N4O2/c1-12(2)7-6-11-9-8(13(14)15)4-3-5-10-9/h3-5H,6-7H2,1-2H3,(H,10,11) |
InChIキー |
UUOZHSKQCXSUQP-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=C(C=CC=N1)[N+](=O)[O-] |
正規SMILES |
CN(C)CCNC1=C(C=CC=N1)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

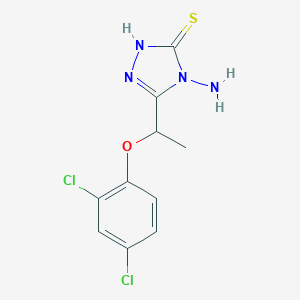
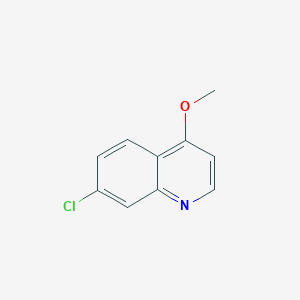
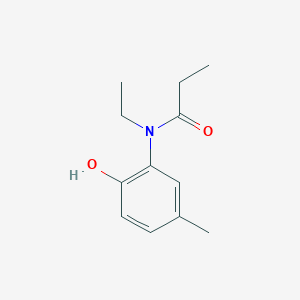
![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)
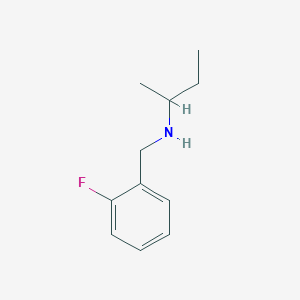
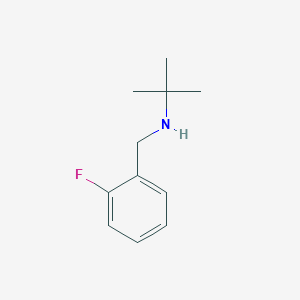
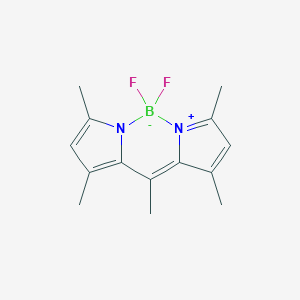
![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)
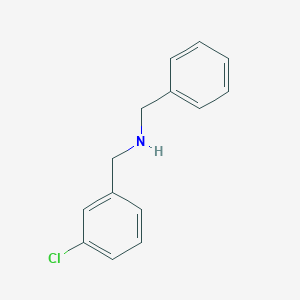


![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
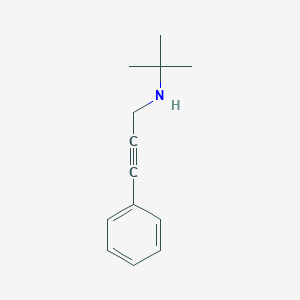
![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)